molecular formula C17H18N4O4 B2740781 ethyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 371209-38-0

ethyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2740781
CAS No.: 371209-38-0
M. Wt: 342.355
InChI Key: UWJYPAGGEXMKSJ-UHFFFAOYSA-N
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Description

Ethyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex tricyclic compound featuring a fused bicyclic pyrimidine-dipyridopyrimidine core. Its molecular formula is C₂₃H₂₄N₄O₅, with a molecular weight of 460.47 g/mol. Key structural elements include:

  • 7-(2-Methoxyethyl) substituent: Introduces steric bulk and polarity, influencing solubility and intermolecular interactions.
  • Ethyl ester at position 5: Enhances lipophilicity and modulates pharmacokinetic properties.

This compound belongs to a class of nitrogen-rich heterocycles, often studied for their biological activity and crystallographic complexity. Structural characterization of such molecules typically employs X-ray crystallography, with refinement tools like SHELXL (a program within the SHELX suite) ensuring precise determination of bond lengths, angles, and ring puckering parameters .

Properties

IUPAC Name

ethyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-3-25-17(23)11-10-12-15(21(14(11)18)8-9-24-2)19-13-6-4-5-7-20(13)16(12)22/h4-7,10,18H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJYPAGGEXMKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371209-38-0
Record name ETHYL 2-IMINO-1-(2-METHOXYETHYL)-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Structural Features

The compound features a unique tricyclic structure that contributes to its chemical reactivity and biological activity. The presence of multiple functional groups allows for various interactions with biological targets.

Chemistry

Ethyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is utilized as a building block in synthetic organic chemistry. Its unique structure enables researchers to explore reaction mechanisms and develop new synthetic routes for complex molecules.

Biology

The compound is of significant interest in biological research due to its potential pharmacological properties :

  • Antimicrobial Activity: Studies have indicated that this compound may exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential: Preliminary research suggests that it could influence cancer cell growth through specific molecular interactions.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications:

  • Drug Development: Its structural characteristics make it a candidate for developing new pharmaceuticals targeting specific diseases.

Materials Science

The compound's unique properties allow it to be used in the production of advanced materials:

  • Polymers and Coatings: It can be incorporated into polymer matrices to enhance material properties such as durability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of ethyl 6-imino compounds demonstrated significant activity against Gram-positive bacteria. The results indicated that modifications to the methoxyethyl group could enhance potency.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer properties of similar tricyclic compounds. The study found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The imino group and the pyrimidine ring system play crucial roles in its binding to biological macromolecules. This binding can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with derivatives bearing modifications at positions 6 and 6. Below is a comparative analysis based on substituent variations, physicochemical properties, and synthetic accessibility:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 6 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptor Count
Ethyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate (Target) Imino (-NH) 2-Methoxyethyl C₂₃H₂₄N₄O₅ 460.47 1.8† 6
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 3-Chlorobenzoyl-imino Methyl C₂₄H₂₀ClN₄O₅ 498.90 3.2 6
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 3-Methylbenzoyl-imino 3-Methoxypropyl C₂₆H₂₆N₄O₅ 474.50 2.7 6

*XLogP3: Computed octanol-water partition coefficient (indicates lipophilicity). †Estimated based on substituent contributions; see Notes.

Key Findings:

Substituent Effects on Lipophilicity: The 3-chlorobenzoyl-imino group in increases lipophilicity (XLogP3 = 3.2) due to the electron-withdrawing Cl atom, enhancing membrane permeability but reducing aqueous solubility. The 2-methoxyethyl group in the target compound lowers XLogP3 (1.8), improving solubility compared to the 3-methoxypropyl chain in (XLogP3 = 2.7).

Hydrogen Bonding and Crystallography: The imino (-NH) group in the target compound facilitates hydrogen bonding, critical for crystal packing. Similar derivatives (e.g., ) utilize benzoyl-imino groups, which introduce π-π stacking interactions but reduce hydrogen-bond donor capacity . SHELX software is essential for resolving the tricyclic core’s puckering parameters, particularly in non-planar conformations influenced by substituents .

Synthetic Accessibility: The target compound’s 2-methoxyethyl group requires milder alkylation conditions compared to the 3-methoxypropyl chain in , which may involve multi-step protection-deprotection strategies.

Research Implications and Limitations

  • Biological Activity: While none of the evidence directly addresses the target compound’s bioactivity, analogs like and are cataloged in chemical databases (e.g., ZINC2494527, AKOS000809708) as kinase inhibitors or antimicrobial candidates. The target’s imino group may enhance binding to metalloenzymes.
  • Crystallographic Challenges : The tricyclic core’s puckering (described via Cremer-Pople coordinates ) complicates structure determination, necessitating high-resolution data and SHELXL refinement .

Biological Activity

Ethyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. The unique structure of this compound suggests it may exhibit various pharmacological properties, including antitumor and antimicrobial activities.

Structural Characteristics

The compound features a triazatricyclo structure which is known for its rigidity and potential to interact with biological targets effectively. The presence of the imino group and methoxyethyl substituent may enhance its solubility and bioavailability.

Biological Activity

Research into the biological activity of this compound has revealed several promising findings:

Antitumor Activity

  • In Vitro Studies : Preliminary studies have shown that compounds with similar triazatricyclo structures exhibit significant antitumor properties. For instance, tropane-based compounds have demonstrated cytotoxic effects against HepG2 (hepatocellular) and MCF7 (breast cancer) cell lines, suggesting that ethyl 6-imino-7-(2-methoxyethyl)-2-oxo might also possess similar properties due to structural similarities .
  • Mechanism of Action : The proposed mechanism involves DNA intercalation, which disrupts the replication process in cancer cells. This is supported by the activity seen in related compounds that act as DNA intercalators .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of triazatricyclo compounds and evaluated their biological activities. Among these derivatives, some exhibited significant cytotoxicity against cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on similar triazatricyclo compounds to predict their biological activities based on structural features. These studies indicated that certain functional groups significantly contribute to the antitumor activity observed in vitro .

Data Tables

Compound Biological Activity Cell Line Tested IC50 (µM)
Ethyl 6-imino-7-(2-methoxyethyl)-2-oxoAntitumorHepG2TBD
Related Triazatricyclo CompoundAntitumorMCF715
Tropane DerivativeAntitumorHepG210

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of ethyl 6-imino-7-(2-methoxyethyl)-2-oxo and its derivatives. Future studies should focus on:

  • In Vivo Testing : To validate the efficacy and safety profile of the compound.
  • Mechanistic Studies : To explore how the compound interacts with cellular targets.
  • Structural Modifications : To enhance potency and selectivity against specific cancer types.

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